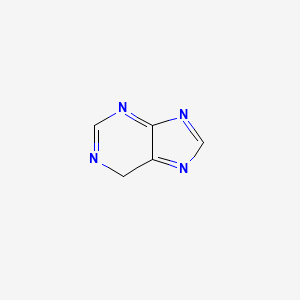
(2-Hydroxypropan-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxypropan-2-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a hydroxypropan-2-yl moiety. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (2-Hydroxypropan-2-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters .
Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters as precursors. These esters are synthesized by dehydrating boric acid with alcohols. The resulting boronic esters are then hydrolyzed to yield the desired boronic acid .
Análisis De Reacciones Químicas
Types of Reactions: (2-Hydroxypropan-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) is commonly used for the oxidation of boronic acids.
Reduction: Borane (BH3) is a typical reducing agent for boronic acids.
Substitution: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds (in the case of Suzuki-Miyaura coupling).
Aplicaciones Científicas De Investigación
(2-Hydroxypropan-2-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Hydroxypropan-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial for its role in sensing applications and enzyme inhibition. For example, in the presence of hydrogen peroxide (H2O2), boronic acids can be oxidized to form boronic esters, which can then interact with target molecules .
Comparación Con Compuestos Similares
Phenylboronic acid: Similar in structure but with a phenyl group instead of a hydroxypropan-2-yl group.
Methylboronic acid: Contains a methyl group instead of a hydroxypropan-2-yl group.
Ethylboronic acid: Features an ethyl group in place of the hydroxypropan-2-yl group.
Uniqueness: (2-Hydroxypropan-2-yl)boronic acid is unique due to its hydroxypropan-2-yl group, which imparts specific reactivity and binding properties. This makes it particularly useful in applications requiring reversible covalent bonding with diols and other Lewis bases .
Propiedades
Fórmula molecular |
C3H9BO3 |
|---|---|
Peso molecular |
103.92 g/mol |
Nombre IUPAC |
2-hydroxypropan-2-ylboronic acid |
InChI |
InChI=1S/C3H9BO3/c1-3(2,5)4(6)7/h5-7H,1-2H3 |
Clave InChI |
AQHGCRKACLABAI-UHFFFAOYSA-N |
SMILES canónico |
B(C(C)(C)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B11924555.png)


![7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11924589.png)

![5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11924605.png)


![(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B11924619.png)





